molecular formula C30H52O4 B1208245 Sipholenol A CAS No. 78518-73-7

Sipholenol A

Cat. No.: B1208245
CAS No.: 78518-73-7
M. Wt: 476.7 g/mol
InChI Key: LVWWPNAIMBYRKG-KOHQYJKCSA-N
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Preparation Methods

Comparison with Similar Compounds

Similar Compounds

  • Sipholenone E
  • Sipholenol L
  • Siphonellinol D

Uniqueness

Sipholenol A stands out due to its potent ability to reverse multidrug resistance in cancer cells and its specific inhibition of P-glycoprotein . This makes it a promising candidate for developing new anticancer therapies.

Biological Activity

Sipholenol A is a marine-derived sipholane triterpene isolated from the Red Sea sponge Callyspongia siphonella. It has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, efficacy in reversing multidrug resistance (MDR) in cancer cells, and related research findings.

This compound primarily functions by inhibiting P-glycoprotein (P-gp), a membrane transporter that plays a crucial role in drug efflux and contributes to MDR in cancer cells. The compound has been shown to enhance the cytotoxic effects of various P-gp substrate anticancer drugs, thereby reversing resistance in specific cancer cell lines.

Key Findings:

  • Inhibition of P-gp : this compound directly inhibits P-gp-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents such as colchicine, vinblastine, and paclitaxel .
  • Concentration-Dependent Effects : Studies indicate that this compound significantly decreases the IC50 values of these anticancer drugs in resistant cell lines (KB-C2 and KB-V1) in a concentration-dependent manner .
  • Non-Toxicity : At concentrations greater than 50 µM, this compound exhibits low toxicity across various cell lines, regardless of their membrane transporter status .

Research Studies and Data

Several studies have investigated the biological activity of this compound and its derivatives. Below is a summary table highlighting key research findings:

StudyYearFindings
2007Demonstrated that this compound reverses MDR in KB-C2 and KB-V1 cells by inhibiting P-gp.
2015Identified semisynthetic analogs of this compound that also inhibit P-gp and showed potential as drug resistance reversal agents.
2014Showed that esters of this compound possess antimigratory and antiproliferative activities against breast cancer cell lines.

Case Study 1: Reversal of Multidrug Resistance

In a pivotal study, this compound was tested on KB-C2 and KB-V1 cancer cell lines known for high P-gp expression. The results demonstrated:

  • Enhanced Drug Efficacy : The combination of this compound with paclitaxel resulted in a significant reduction in cell viability compared to paclitaxel alone.
  • Mechanistic Insights : Accumulation studies revealed that this compound increases intracellular levels of [^3H]-paclitaxel by inhibiting its efflux through P-gp .

Case Study 2: Semisynthetic Derivatives

A series of semisynthetic derivatives of this compound were evaluated for their ability to inhibit breast cancer cell migration:

  • Efficacy : Compounds such as this compound-4-O-acetate showed comparable effects to established P-gp inhibitors like verapamil.
  • Potential Applications : These derivatives not only reversed MDR but also inhibited breast cancer cell migration, suggesting dual therapeutic potential .

Properties

IUPAC Name

(3R,5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWWPNAIMBYRKG-KOHQYJKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78518-73-7
Record name SIPHOLENOL-A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.